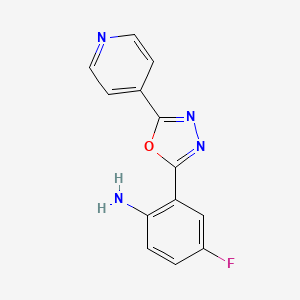![molecular formula C6H7N3O2 B1450070 7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1454587-62-2](/img/structure/B1450070.png)
7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one
Übersicht
Beschreibung
“7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one” is a chemical compound with the CAS Number: 1454587-62-2 . Its molecular weight is 153.14 and its IUPAC name is 7-hydroxy-6,7-dihydropyrazolo [1,5-a]pyrazin-4 (5H)-one . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7N3O2/c10-5-3-7-6 (11)4-1-2-8-9 (4)5/h1-2,5,10H,3H2, (H,7,11) . The dipole moment changes (Δμ) in similar compounds were calculated to be 10.3, 12.8 and 19.0 D .Physical And Chemical Properties Analysis
This compound has a melting point of 225-227 degrees Celsius . The dipole moment changes (Δμ) in similar compounds were calculated to be 10.3, 12.8 and 19.0 D .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Facile Synthesis Protocols The compound 7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one and its derivatives have been synthesized using novel and simplified protocols. For instance, Zaremba et al. (2013) detailed a one-pot synthesis starting from pyrazole-3-carboxylic acids, highlighting its role as a versatile intermediate in heterocyclic compound synthesis (Zaremba et al., 2013).
Structural Elucidation and Novel Heterocyclic Systems Holzer et al. (2003) explored the synthesis of novel heterocyclic systems involving derivatives of the compound, underlining its significance in creating new molecular structures with potential applications in various fields, including medicinal chemistry (Holzer et al., 2003). The structural features of these derivatives were confirmed through methods like single-crystal X-ray analysis, showcasing the compound’s adaptability in forming complex molecular architectures (Holzer et al., 2003).
Reactivity and Chemical Transformations
Reactivity and Derivative Formation The compound and its derivatives have been used as precursors in various chemical reactions, leading to the formation of novel compounds with diverse structural frameworks. Gharbi et al. (2005) conducted reactivity studies, demonstrating the compound’s potential in synthesizing novel structures through reactions like hydrazinolysis, further contributing to the chemical diversity in heterocyclic chemistry (Gharbi et al., 2005).
Cycloaddition Reactions and Biological Activities Zaki et al. (2016) emphasized the compound’s involvement in 1,3-dipolar cycloaddition reactions, a crucial pathway for synthesizing compounds with significant biological activities. This showcases the potential of derivatives of 7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one in pharmacology and biochemistry (Zaki et al., 2016).
Medicinal Chemistry and Drug Discovery
Inhibition of Cancer Cell Growth The derivatives of the compound have been evaluated for their inhibitory effects against cancer cell lines, indicating its relevance in the field of medicinal chemistry and drug discovery. Zheng et al. (2011) synthesized a series of derivatives and assessed their inhibitory effects on A549 and H322 lung cancer cells, highlighting the compound’s potential as a scaffold for anticancer agents (Zheng et al., 2011).
Structure-Activity Relationships Further studies by Zhang et al. (2008) on the structure-activity relationships of these derivatives provided insights into the molecular features contributing to their anticancer activity, guiding future modifications to enhance their therapeutic potential (Zhang et al., 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
7-hydroxy-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c10-5-3-7-6(11)4-1-2-8-9(4)5/h1-2,5,10H,3H2,(H,7,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVXYYDTVFOPLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=CC=N2)C(=O)N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



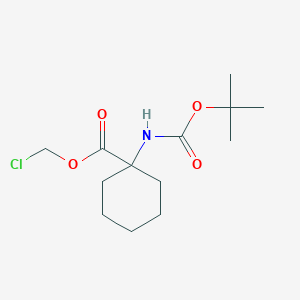
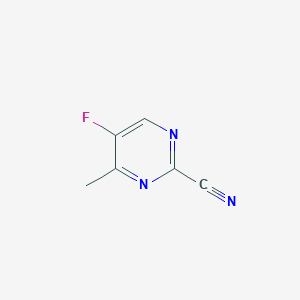
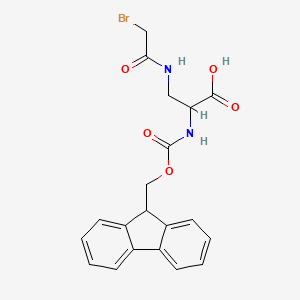
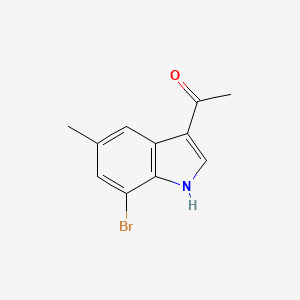

![1-[1-(Propan-2-yl)piperidin-4-yl]piperazine](/img/structure/B1449998.png)

![[3,7-Dimethyl-9-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4,6,8-nonatetraen-1-yl]triphenyl-phosphonium sulfate](/img/structure/B1450001.png)
![1-[(3-Fluorophenyl)methyl]pyrazolo[3,4-b]pyridine-3-carboximidamide](/img/structure/B1450003.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]-3-(4-phenylmethoxyphenyl)propanoic acid](/img/structure/B1450004.png)

![2-[(1E,3E,5E)-5-[1-[6-(3-Azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate](/img/structure/B1450006.png)

